REACTION_CXSMILES
|
B(F)(F)[F:2].CCOCC.[CH:10]1(N)[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][CH2:11]1.N(OC(C)(C)C)=O>C(COC)OC>[F:2][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:19]=1[CH2:10][CH2:11][CH2:12][CH2:13]2 |f:0.1|
|
Name
|
|
Quantity
|
26.8 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)N
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 hours at 0° C. upon which a large quantity of material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature over the period of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo and chlorobenzene (200 mL)
|
Type
|
ADDITION
|
Details
|
was charged to the reaction flask
|
Type
|
STIRRING
|
Details
|
The flask was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
heated to 135° C. (Caution: N2 evolution) for 1 hour until gas evolution
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
Kughelrohr distillation of the residue (1 mm Hg)
|
Type
|
CUSTOM
|
Details
|
afforded a yellow liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C2CCCCC2=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |